molecular formula C20H34O3 B13850962 6-Methyl-4-tetradecyloxy-2-pyrone

6-Methyl-4-tetradecyloxy-2-pyrone

Cat. No.: B13850962
M. Wt: 322.5 g/mol
InChI Key: IRQCRJGQUKSYOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-4-tetradecoxypyran-2-one is a derivative of the pyrone family, specifically a 2-pyrone. Pyrones are six-membered conjugated cyclic esters that exhibit reactivity similar to lactones and 1,3-dienes . This compound is notable for its unique structure, which includes a long tetradecoxyl chain, making it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

6-Methyl-4-tetradecoxypyran-2-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling reactions, which allow for the formation of carbon-carbon bonds . Major products formed from these reactions include various substituted pyrones and pyran derivatives.

Mechanism of Action

The mechanism of action of 6-methyl-4-tetradecoxypyran-2-one involves its interaction with various molecular targets and pathways. The compound’s electrophilic positions (C-2, C-4, and C-6) allow for nucleophilic attacks, leading to the formation of covalent bonds with biological molecules . This interaction can disrupt cellular processes, leading to its antimicrobial and antitumor effects.

Comparison with Similar Compounds

6-Methyl-4-tetradecoxypyran-2-one can be compared with other pyrone derivatives, such as:

The uniqueness of 6-methyl-4-tetradecoxypyran-2-one lies in its long tetradecoxyl chain, which imparts distinct physical and chemical properties, making it suitable for specific applications in drug development and material science.

Properties

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

6-methyl-4-tetradecoxypyran-2-one

InChI

InChI=1S/C20H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-22-19-16-18(2)23-20(21)17-19/h16-17H,3-15H2,1-2H3

InChI Key

IRQCRJGQUKSYOV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC(=O)OC(=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.